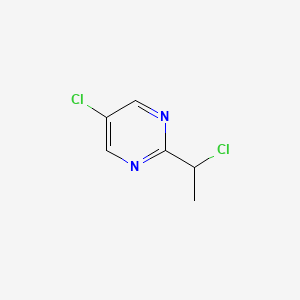

5-Chloro-2-(1-chloroethyl)pyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Contemporary Organic Synthesis

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern organic and medicinal chemistry. aun.edu.eg The pyrimidine scaffold is a key structural motif in numerous molecules of biological importance, including the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids. This inherent biological relevance has spurred extensive research into the synthesis and functionalization of pyrimidine derivatives.

In contemporary organic synthesis, pyrimidine derivatives are recognized for their diverse applications. They serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. aun.edu.eg The electron-deficient nature of the pyrimidine ring influences its reactivity, making it a versatile platform for various chemical transformations. Synthetic chemists have developed a multitude of methods for constructing and modifying the pyrimidine core, allowing for the precise installation of a wide array of functional groups. organic-chemistry.org This has led to the creation of large libraries of pyrimidine-containing compounds for screening in drug discovery programs and for the development of new functional materials.

Importance of Halogenated Pyrimidines as Synthetic Intermediates and Scaffolds

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. rsc.orgnih.gov Halogenated pyrimidines are particularly valuable due to the reactivity of the carbon-halogen bond, which can be readily cleaved and replaced through various synthetic methodologies. nih.gov This allows for the late-stage functionalization of the pyrimidine core, a crucial strategy in the efficient synthesis of complex molecules.

One of the most significant applications of halogenated pyrimidines is in transition metal-catalyzed cross-coupling reactions. rsc.orgacs.org Reactions such as the Suzuki, Heck, and Sonogashira couplings enable the formation of new carbon-carbon bonds, allowing for the attachment of a wide range of aryl, alkyl, and alkynyl substituents to the pyrimidine ring. acs.org The reactivity of the halogen in these reactions is dependent on its nature (I > Br > Cl), providing a degree of selective functionalization when multiple different halogens are present. acs.org

Furthermore, the electron-withdrawing nature of the halogen atoms, combined with the inherent electron deficiency of the pyrimidine ring, activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions. ossila.com This allows for the displacement of the halogen by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse array of substituted pyrimidines. The strategic placement of halogen atoms on the pyrimidine ring can, therefore, direct the course of a synthesis and provide access to specific isomers of interest.

Structural Elucidation and Positional Isomerism Considerations for 5-Chloro-2-(1-chloroethyl)pyrimidine

The specific compound of interest, this compound, possesses the molecular formula C₆H₆Cl₂N₂. Its structure consists of a central pyrimidine ring with a chlorine atom attached at the 5-position and a 1-chloroethyl group at the 2-position.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| IUPAC Name | This compound |

The structural elucidation of this compound would typically rely on a combination of spectroscopic techniques. ¹H NMR spectroscopy would be expected to show signals corresponding to the protons on the pyrimidine ring and the 1-chloroethyl side chain. ¹³C NMR would provide information on the carbon skeleton, and mass spectrometry would confirm the molecular weight and fragmentation pattern.

A critical aspect of the chemistry of substituted pyrimidines is the potential for positional isomerism. For a dichlorinated pyrimidine with a chloroethyl side chain, several isomers are possible, each with potentially different chemical and physical properties. For example, moving the chlorine atom on the ring to the 4- or 6-position, or the 1-chloroethyl group to the 4- or 5-position, would result in different isomers. The specific substitution pattern of this compound dictates its unique reactivity and potential applications as a synthetic intermediate. The presence of two distinct chlorine atoms—one on the aromatic ring and one on the alkyl side chain—offers the potential for selective reactions at each site.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₆Cl₂N₂ |

| 4-Chloro-2-(1-chloroethyl)pyrimidine | C₆H₆Cl₂N₂ |

| 4-Chloro-5-(2-chloroethyl)pyrimidine | C₆H₆Cl₂N₂ |

| Cytosine | C₄H₅N₃O |

| Thymine | C₅H₆N₂O₂ |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(1-chloroethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-4(7)6-9-2-5(8)3-10-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTSZIDESSNWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 1 Chloroethyl Pyrimidine and Analogs

Direct Synthesis Approaches to 5-Chloro-2-(1-chloroethyl)pyrimidine

Direct, one-pot, or short-sequence syntheses that concurrently establish the pyrimidine (B1678525) core and its substituents are highly sought after for their efficiency. While specific literature detailing a direct synthesis of this compound is not extensively available, plausible routes can be constructed based on established pyrimidine chemistry.

One potential strategy involves the reaction of an aliphatic nitrile with itself or a different nitrile in the presence of chlorinating agents. For instance, methods have been developed for preparing 2,5-disubstituted-4,6-dichloropyrimidines by reacting an aliphatic nitrile of the general formula RCH₂CN with itself in the presence of HCl and phosgene (B1210022). googleapis.com This process proceeds through a pyrimidone intermediate which is subsequently chlorinated. googleapis.com A hypothetical direct synthesis of the target compound could involve the cross-condensation of two distinct imidoyl chlorides, derived from appropriate precursors, with a chlorinating agent like phosgene to form the chlorinated pyrimidine ring system. googleapis.com

Precursor-Based Routes for Pyrimidine Ring Formation

These routes focus on constructing the central pyrimidine ring from acyclic precursors, which can then be functionalized in subsequent steps. These methods offer flexibility in introducing a wide variety of substituents.

Cyclocondensation is the most traditional and widely used method for constructing the pyrimidine ring. bu.edu.eg This approach typically involves the reaction between a three-carbon component (a 1,3-dielectrophile) and a component containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine. bu.edu.eg The reaction forms the heterocyclic ring through the formation of new C-N bonds, usually with the elimination of a small molecule like water.

The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines by varying the precursors. For example, β-keto esters can be condensed with amidines to form highly substituted 4-pyrimidinols, which can be further modified. organic-chemistry.org Similarly, chalcones (α,β-unsaturated ketones) can be reacted with amidine hydrochlorides to yield corresponding pyrimidine derivatives. nih.govrdd.edu.iq

| C-C-C Fragment Precursor | N-C-N Fragment Precursor | Resulting Pyrimidine Type |

| β-Diketones | Amidines, Guanidine | 2,4,6-Substituted Pyrimidines |

| β-Ketoesters | Urea, Thiourea | Pyrimidinones, Thiones |

| Malonates | Amidines | 4,6-Dihydroxypyrimidines |

| Chalcones (α,β-Unsaturated Ketones) | Amidines | Diarylpyrimidines nih.gov |

| 3-Ethoxycyclobutanones | Amidines | Substituted Pyrimidines mdpi.com |

Modern synthetic strategies increasingly employ multicomponent reactions (MCRs) to build molecular complexity in a single step, which is attractive for creating libraries of compounds efficiently. nih.govbohrium.com These reactions combine three or more reactants in a cascade process to form the final product.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govbohrium.comacs.org This process proceeds through a sequence of condensation and dehydrogenation steps to achieve selective C-C and C-N bond formations, ultimately leading to aromatization. nih.govfigshare.com This method is highly regioselective and allows for the creation of unsymmetrically and highly decorated pyrimidines with yields of up to 93%. nih.govbohrium.com Such a strategy is well-suited for producing a diverse range of analogs of the target compound. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Key Features |

| PN₅P-Ir-pincer complex | Amidine | Primary Alcohol | Secondary Alcohol | High regioselectivity; forms unsymmetrically substituted pyrimidines; liberates H₂ and H₂O. nih.govbohrium.com |

| ZnCl₂ | Enamine | Triethyl Orthoformate | Ammonium Acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Triflic Acid | Methyl Aryl Ketone | Aromatic Aldehyde (2 eq.) | Ammonium Acetate (2 eq.) | Pseudo five-component reaction for polysubstituted pyrimidines. mdpi.com |

| TEMPO/Fe(II) complex | Ketone/Aldehyde | Amidine | - | Broad functional group tolerance. organic-chemistry.org |

Introduction of Halogen and Chloroethyl Moieties

This synthetic approach involves the stepwise functionalization of a pre-formed pyrimidine scaffold. This is often the most practical way to synthesize specifically substituted pyrimidines like this compound. The strategy involves first synthesizing a pyrimidine with the desired 2-alkyl side chain (or a precursor) and then performing halogenation on the ring.

The pyrimidine ring is electron-deficient compared to benzene, which influences its reactivity. The 2-, 4-, and 6-positions are highly electron-deficient, while the 5-position is less so, making it the most susceptible site for electrophilic substitution reactions, including halogenation. wikipedia.org

A variety of reagents can be employed for the regioselective chlorination of the C-5 position. N-halosuccinimides, such as N-chlorosuccinimide (NCS), are commonly used, often in a suitable solvent like an ionic liquid, which can enhance reaction efficiency and provide a more benign methodology. elsevierpure.com Other chlorinating agents like sulfuryl chloride (SO₂Cl₂) have also been reported to achieve C-5 chlorination on pyrimidine derivatives. mostwiedzy.pl

| Reagent | Substrate Type | Position Halogenated | Notes |

| N-Chlorosuccinimide (NCS) | Pyrimidine Nucleosides | C-5 | Can be used without a catalyst in an ionic liquid medium. elsevierpure.commostwiedzy.pl |

| Sulfuryl Chloride (SO₂Cl₂) | Uridine Derivatives | C-5 | Effective chlorinating agent for pyrimidine moieties. mostwiedzy.pl |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyrimidine Nucleosides | C-5 | An efficient reagent for C-5 bromination, illustrating a general method for halogenation. nih.gov |

| Selectfluor with LiCl | 2-Aminodiazines | Ring Positions | Provides regioselective chlorination under mild conditions. rsc.org |

Introducing the 1-chloroethyl group at the 2-position of the pyrimidine ring can be accomplished through several synthetic routes.

One common strategy involves the modification of a pre-existing alkyl group. For instance, a 2-ethylpyrimidine (B2674074) scaffold could undergo radical-initiated side-chain chlorination. This approach is analogous to the side-chain chlorination of 2-chloro-methylpyridines, where chlorine radicals react with the alkyl group. google.comgoogle.com A key challenge in such reactions is the concurrent formation of hydrogen chloride (HCl), which can protonate the basic nitrogen atom of the pyrimidine ring, forming a hydrochloride salt that is less reactive toward further chlorination. google.comgoogle.com

An alternative and often more controllable method begins with the introduction of a carbonyl group. A 2-acetylpyrimidine (B1279551) can be synthesized via various acylation methods. This ketone intermediate can then be reduced to a secondary alcohol, 2-(1-hydroxyethyl)pyrimidine, using a standard reducing agent like sodium borohydride. The final step is the conversion of the hydroxyl group to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), a standard transformation in organic synthesis. This two-step process (reduction followed by chlorination) often provides better control and higher yields than direct side-chain chlorination.

Optimization of Reaction Conditions and Yields

The optimization of synthetic methodologies is a multifaceted process involving the fine-tuning of several key parameters to achieve the desired product in high yield and purity. Below are interactive data tables summarizing the effects of various conditions on the synthesis of pyrimidine analogs, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Solvent on the Yield of a Pyrimidine Analog

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane | 9.1 | 65 |

| Toluene | 2.4 | 58 |

| Acetonitrile | 37.5 | 72 |

| Tetrahydrofuran (THF) | 7.6 | 85 |

| N,N-Dimethylformamide (DMF) | 36.7 | 78 |

This table illustrates the impact of solvent polarity on the reaction yield. Tetrahydrofuran (THF) was identified as the optimal solvent for this particular synthesis, suggesting that solvents with moderate polarity can be highly effective.

Table 2: Influence of Temperature on Reaction Time and Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 (Room Temperature) | 24 | 60 |

| 50 | 12 | 75 |

| 80 (Reflux) | 6 | 92 |

| 100 | 4 | 88 (with side products) |

This table demonstrates a clear correlation between temperature, reaction time, and yield. Increasing the temperature to reflux conditions (80 °C) significantly reduced the reaction time and improved the yield. However, further increases in temperature led to the formation of impurities, highlighting the need for precise temperature control.

Table 3: Catalyst Screening and its Effect on Yield

| Catalyst | Catalyst Loading (mol%) | Yield (%) |

| None | 0 | 25 |

| Triethylamine | 10 | 75 |

| Diisopropylethylamine (DIPEA) | 10 | 82 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 5 | 95 |

| Potassium Carbonate (K2CO3) | 20 | 68 |

Catalyst screening is a crucial step in optimizing a synthetic protocol. The data shows that the organic base DBU, even at a lower catalyst loading, provided the highest yield, indicating its superior catalytic activity for this type of transformation.

Detailed research findings for analogous compounds often reveal that a combination of optimized parameters is necessary to achieve the best results. For example, a study on a novel series of pyrimidine derivatives reported their synthesis in good yields, which was achieved through the careful selection of reagents and reaction conditions. patsnap.com The exploration of different synthetic strategies is also a common theme in the literature, aiming to find the most efficient and high-yielding route to the target molecules.

Reactivity and Chemical Transformations of 5 Chloro 2 1 Chloroethyl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Heterocycle

The pyrimidine core is an aromatic heterocycle characterized by a π-deficient nature due to the presence of two electronegative nitrogen atoms at positions 1 and 3. bhu.ac.in This electron deficiency profoundly influences the ring's reactivity, making it generally resistant to electrophilic attack but activated towards nucleophilic substitution. wikipedia.org

The electron-deficient character of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which bear a partial positive charge. wikipedia.orgresearchgate.net The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's feasibility.

While the title compound has a chlorine atom at the C-5 position, this position is not the most activated for nucleophilic attack. The C-2, C-4, and C-6 positions are significantly more electron-deficient. researchgate.net However, the general reactivity of chloropyrimidines is well-documented. For instance, in related compounds like 2,4-dichloropyrimidines, nucleophilic attack occurs preferentially at the C-4 position over the C-2 position. stackexchange.commdpi.com In the case of 5-Chloro-2-(1-chloroethyl)pyrimidine, if a leaving group were present at the C-4 or C-6 positions, it would be the primary site of nucleophilic attack.

Studies on the closely related isomer, 4-Chloro-2-(1-chloroethyl)pyrimidine, demonstrate that the chlorine atom on the pyrimidine ring can be displaced by various nucleophiles. This suggests that under specific conditions, the C-5 chlorine of this compound could potentially be substituted, although it would require more forcing conditions compared to a chlorine at the C-2, C-4, or C-6 positions.

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloropyrimidines Note: These are representative reactions for chloropyrimidines and may not be specific to the C-5 position of the title compound.

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia, Alkylamines | Aminopyrimidine |

| Alkoxide | Sodium methoxide | Alkoxypyrimidine |

| Thiolate | Sodium thiophenoxide | Thioetherpyrimidine |

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. The two ring nitrogen atoms are basic and will be protonated under the strongly acidic conditions often required for electrophilic reactions, further deactivating the ring. bhu.ac.in The free base itself is highly electron-deficient and thus inherently unreactive towards electrophiles. researchgate.net

However, when electrophilic substitution does occur, it happens preferentially at the C-5 position, which is the most electron-rich (or least electron-deficient) carbon atom in the ring. wikipedia.orgresearchgate.net The presence of activating, electron-donating groups (like amino or hydroxyl groups) on the ring can facilitate electrophilic attack at C-5. researchgate.net In this compound, the chlorine atom at the C-5 position is an electron-withdrawing, deactivating group, which would make any further electrophilic substitution at other ring positions even more challenging.

Reactivity of the 1-Chloroethyl Side Chain

The 1-chloroethyl group attached to the C-2 position of the pyrimidine ring behaves as a typical secondary alkyl halide, providing a key site for chemical transformations.

The chlorine atom on the side chain is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile, or an SN1 mechanism if a stable secondary carbocation can be formed. youtube.com The choice of mechanism depends on the nucleophile, solvent, and reaction conditions.

Table 2: Potential Nucleophilic Substitution Reactions on the 1-Chloroethyl Side Chain

| Nucleophile | Reagent Example | Product Structure | Product Class |

| Hydroxide | NaOH | 5-Chloro-2-(1-hydroxyethyl)pyrimidine | Secondary Alcohol |

| Amine | R-NH₂ | 5-Chloro-2-(1-aminoethyl)pyrimidine | Secondary Amine |

| Cyanide | NaCN | 5-Chloro-2-(1-cyanoethyl)pyrimidine | Nitrile |

| Azide | NaN₃ | 5-Chloro-2-(1-azidoethyl)pyrimidine | Alkyl Azide |

| Thiolate | R-SNa | 5-Chloro-2-(1-thioethylethyl)pyrimidine | Thioether |

When this compound is treated with a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of an alkene. libretexts.org This reaction, typically following an E2 mechanism, involves the concerted abstraction of a proton from the methyl group by the base and the simultaneous expulsion of the chloride ion. masterorganicchemistry.comopenstax.org

The expected product of this elimination reaction would be 5-chloro-2-vinylpyrimidine . According to Zaitsev's rule, elimination reactions tend to produce the most substituted (and therefore most stable) alkene. openstax.org In this case, only one alkene product is possible.

Table 3: Elimination Reaction of the 1-Chloroethyl Side Chain

| Reagent Class | Reagent Example | Mechanism | Product |

| Strong, bulky base | Potassium tert-butoxide (t-BuOK) | E2 | 5-chloro-2-vinylpyrimidine |

The carbon-chlorine bond in the 1-chloroethyl side chain can also undergo homolytic cleavage to form a radical intermediate. This can be initiated by heat, UV light, or a radical initiator. The resulting secondary alkyl radical centered on the side chain can participate in various radical processes. For instance, it could be trapped by a radical scavenger or participate in polymerization reactions.

Furthermore, the pyrimidine ring itself is an electron-deficient heteroarene, a class of compounds known to be good substrates for radical additions, such as in the Minisci reaction. nih.gov While this involves the addition of an external radical to the ring, it highlights the broader context of radical chemistry involving such heterocyclic systems.

Intermolecular Reaction Pathways

The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups and the ring nitrogen atoms. researchgate.net The chlorine atom at the C5 position of This compound is therefore a prime site for intermolecular reactions with nucleophiles.

Detailed research on other chlorinated pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine (B1583448), demonstrates that the ring is highly reactive towards nitrogen-centered nucleophiles like primary and secondary amines. nih.gov In these reactions, substitution typically occurs at the most electrophilic carbon centers (C2, C4, C6). While the C5 position is generally less reactive than the C2, C4, or C6 positions, substitution can still occur. For This compound , the primary site for aromatic nucleophilic substitution would be the C5 position.

Common intermolecular reactions would likely involve the displacement of the C5-chloro group by various nucleophiles. These reactions are fundamental in medicinal chemistry for building molecular diversity.

Potential Intermolecular Reactions:

Amination: Reaction with primary or secondary amines to yield 5-amino-pyrimidine derivatives.

Thiolation: Reaction with thiols or thiophenols to produce 5-thioether-pyrimidine compounds.

Alkoxylation/Hydroxylation: Substitution with alkoxides or hydroxides to form 5-ether or 5-hydroxy pyrimidine derivatives.

The second reactive site is the benzylic chloride on the 1-chloroethyl group. This site is susceptible to standard nucleophilic substitution (SN1 or SN2 type reactions), allowing for the introduction of a wide range of functional groups. The pathway would compete with elimination reactions (E1 or E2) to form a vinylpyrimidine, depending on the reaction conditions and the nature of the nucleophile (i.e., its basicity).

An illustrative data table based on the reactions of a related chloropyrimidine with amine nucleophiles is shown below to represent typical conditions and outcomes for such transformations. nih.gov

Table 1: Illustrative Intermolecular Reactions of a Chlorinated Pyrimidine Scaffold with Amines Data based on reactions with 5-chloro-2,4,6-trifluoropyrimidine as a model system. nih.gov

| Nucleophile | Solvent | Base | Temperature (°C) | Product(s) |

|---|---|---|---|---|

| Morpholine | Acetonitrile | DIPEA | 0 | 4-(Morpholin-4-yl) and 2-(Morpholin-4-yl) derivatives |

| Aniline | Acetonitrile | DIPEA | 0 | 4-(Phenylamino) and 2-(Phenylamino) derivatives |

| Benzylamine | Acetonitrile | DIPEA | 0 | 4-(Benzylamino) and 2-(Benzylamino) derivatives |

Intramolecular Cyclization and Rearrangement Studies

The presence of the 2-(1-chloroethyl) side chain adjacent to a ring nitrogen atom makes This compound a candidate for intramolecular cyclization reactions. Such reactions are a powerful tool in heterocyclic chemistry for constructing fused-ring systems. Studies on related compounds, such as N-phenyl-N'-(2-chloroethyl)ureas and 5-amino-4-bis(β-chloroethyl)aminopyrimidines, have shown that the chloroethyl group is effective in participating in intramolecular cyclization. documentsdelivered.comnih.gov

In the case of This compound , an intramolecular SNAr reaction could potentially occur. The lone pair of electrons on one of the pyrimidine ring nitrogens could act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This would lead to the formation of a fused, bicyclic system, likely a dihydroimidazopyrimidine salt. The feasibility of this pathway would depend on the conformational flexibility of the side chain and the activation energy of the cyclization step.

Table 2: Potential Intramolecular Cyclization Product from this compound

| Reactant | Proposed Reaction Type | Potential Product Core Structure |

|---|---|---|

| This compound | Intramolecular Nucleophilic Substitution | 6-Chloro-3-methyl-2,3-dihydroimidazo[1,2-a]pyrimidinium |

Rearrangement reactions are also a possibility for pyrimidine derivatives, with the Dimroth rearrangement being a well-known example. nih.gov This type of rearrangement typically involves the ring-opening of a pyrimidine derivative followed by re-closure to form an isomer. nih.gov While a classic Dimroth rearrangement is less likely for this specific substrate without prior modification (e.g., conversion to an iminopyrimidine), other acid- or base-catalyzed rearrangements could potentially occur, leading to structural isomerization.

Mechanistic Investigations of Complex Transformations

The mechanism of intermolecular nucleophilic aromatic substitution (SNAr) on pyrimidine rings is a subject of detailed study. These reactions are generally accepted to proceed via a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex as an intermediate. nih.gov However, recent computational and kinetic isotope effect studies suggest that some SNAr reactions, particularly on heteroaromatic rings with good leaving groups, may proceed through a concerted (c_S_N_Ar) mechanism, where bond formation and bond cleavage occur in a single transition state. nih.gov

For This compound , nucleophilic attack at the C5 position would involve the formation of a negatively charged intermediate (Meisenheimer complex) where the charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. The stability of this intermediate is a key factor in determining the reaction rate.

Factors Influencing the Reaction Mechanism:

Nucleophile and Leaving Group: The nature of both the incoming nucleophile and the chloride leaving group can influence whether the reaction is stepwise or concerted.

Solvent: The polarity of the solvent can affect the stability of the charged intermediate and the transition state.

Substituents: The electronic properties of the 2-(1-chloroethyl) group would have a modest influence on the reactivity of the C5 position.

Computational studies on simpler pyrimidines help to explain regioselectivity in nucleophilic substitutions. Generally, the C4 and C6 positions are more reactive than the C2 position due to greater stabilization of the anionic intermediate and more favorable LUMO (Lowest Unoccupied Molecular Orbital) coefficients. stackexchange.com While the C5 position is not typically the most reactive, its reactivity in the target molecule is the focus. Mechanistic investigations would aim to quantify the activation barriers for nucleophilic attack at C5 and compare them to potential side reactions on the chloroethyl group.

Derivatization Strategies and Applications in Organic Synthesis

5-Chloro-2-(1-chloroethyl)pyrimidine as a Versatile Building Block

The pyrimidine (B1678525) core is a fundamental structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov Compounds like this compound serve as highly functionalized platforms for developing diverse molecular libraries. The presence of two different types of carbon-chlorine bonds—one on the aromatic sp²-hybridized carbon of the pyrimidine ring and the other on the aliphatic sp³-hybridized carbon of the ethyl side chain—provides orthogonal reactivity. This allows for selective functionalization under different reaction conditions.

The chlorine atom at the C-5 position can be targeted through transition-metal-catalyzed cross-coupling reactions, while the chloroethyl group is susceptible to nucleophilic substitution. This differential reactivity is key to its role as a versatile building block, enabling chemists to introduce a wide array of functional groups at specific positions to perform structure-activity relationship (SAR) studies. nih.gov

Functionalization of the Chloroethyl Group

The 1-chloroethyl group at the C-2 position is a primary site for introducing structural diversity through nucleophilic substitution or carbon-carbon bond-forming reactions.

Formation of Carbon-Heteroatom Bonds (N-, O-, S-linkages)

The aliphatic chlorine atom in the 1-chloroethyl side chain is a reactive electrophilic center, readily undergoing nucleophilic substitution (SNAr) reactions with various heteroatom nucleophiles. nih.gov This pathway is a straightforward method for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles can displace the chloride to form the corresponding amino derivatives. These reactions are fundamental in medicinal chemistry for accessing aminopyrimidine structures, which are prevalent in bioactive molecules. nih.gov

Oxygen and Sulfur Nucleophiles: Similarly, alcohols, phenols (alkoxides/phenoxides), and thiols (thiolates) can be employed as nucleophiles to generate ethers and thioethers, respectively. These transformations expand the chemical space accessible from the parent compound. The reaction of chloropyrimidines with sodium phenoxide and sodium thiophenoxide to yield substitution products is a well-established method. rsc.org

| Nucleophile Type | Reagent Example | Product Type |

| Nitrogen (N) | Primary/Secondary Amines | 2-(1-Aminoethyl)pyrimidine |

| Oxygen (O) | Sodium Phenoxide | 2-(1-Phenoxyethyl)pyrimidine |

| Sulfur (S) | Sodium Thiophenoxide | 2-(1-Phenylthioethyl)pyrimidine |

Carbon-Carbon Bond Formation (e.g., Coupling Reactions)

While less common than functionalization of the pyrimidine ring, the chloroethyl group can also participate in carbon-carbon bond formation. This can be achieved by reacting with organometallic reagents, such as Grignard reagents or organocuprates, which can displace the chloride to form a new C-C bond. Another potential route involves elimination of HCl to form a 2-vinylpyrimidine (B1277554) intermediate, which can then undergo a variety of C-C bond-forming reactions like the Heck or Suzuki coupling. Cross-coupling reactions are a powerful tool for creating C-C bonds in heterocyclic systems. researchgate.netmostwiedzy.pl

Functionalization of the Pyrimidine Ring

The chlorine atom at the C-5 position of the pyrimidine ring offers a robust handle for modification, primarily through transition-metal-catalyzed cross-coupling reactions.

Modification at the C-5 Position

The C-5 halogen on a pyrimidine ring is a well-established site for derivatization. researchgate.netmostwiedzy.pl Its reactivity is widely exploited for introducing carbon-based substituents. The C–Cl bond at this position is valuable for further derivatization, providing a strategic point to diversify pyrimidines during SAR studies. nih.gov

Cross-Coupling Reactions: The C-5 chloro group is an excellent substrate for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions allow for the formation of C-C bonds with a high degree of control and functional group tolerance.

Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters introduces corresponding aryl or vinyl groups at the C-5 position. This is a highly efficient method for synthesizing 2,5-disubstituted pyrimidines. researchgate.net

Sonogashira Coupling: Coupling with terminal alkynes provides access to 5-alkynylpyrimidines.

Heck Coupling: Reaction with alkenes can also be used to append vinyl groups.

Stille Coupling: Coupling with organostannanes is another effective method for C-C bond formation.

Below is a table summarizing representative Suzuki coupling reactions on a related 2-substituted-5-bromopyrimidine scaffold, illustrating the conditions and outcomes applicable to the C-5 chloro position.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Water | 85 | researchgate.net |

| 3-Nitrophenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Water | 82 | researchgate.net |

| 4-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Water | 88 | researchgate.net |

Diversification at the C-2 Position

While the 1-chloroethyl group at C-2 is itself a point of functionalization, the entire substituent can be modified or involved in broader transformations of the pyrimidine ring. A deconstruction-reconstruction strategy offers a novel approach to diversify the C-2 position. nih.gov This involves ring-opening of the pyrimidine to an intermediate which can then be recyclized with different amidines to install a new C-2 substituent. nih.gov For instance, recyclization with trifluoroacetamidine (B1306029) could yield a C-2 trifluoromethyl-substituted pyrimidine. nih.gov

Another strategy for modifying the C-2 position involves chemical transformation of the existing side chain. For example, base-induced elimination of HCl from the 1-chloroethyl group would generate a 5-chloro-2-vinylpyrimidine. This vinyl group is a versatile functional handle that can participate in various subsequent reactions, including Michael additions, cycloadditions, or serve as a substrate in further cross-coupling reactions, thereby enabling extensive diversification at the C-2 position.

Synthesis of Complex Fused Heterocyclic Systems

The chloro substituents on the pyrimidine ring, such as in this compound, typically serve as reactive sites for the construction of fused heterocyclic systems. In principle, the chlorine atom at the 5-position and the chloroethyl group at the 2-position could both participate in cyclization reactions.

One common strategy involves nucleophilic substitution of the ring's chlorine atom by a dinucleophile, leading to the formation of a new fused ring. For instance, reaction with a binucleophile like a hydrazine, hydroxylamine, or a molecule containing both an amino and a thiol group could lead to the formation of pyrazolo[4,3-d]pyrimidines, isoxazolo[4,5-d]pyrimidines, or thiazolo[4,5-d]pyrimidines, respectively.

The 1-chloroethyl group at the 2-position offers another handle for annulation reactions. This group can undergo elimination to form a vinylpyrimidine, which can then participate in cycloaddition reactions. Alternatively, substitution of the chlorine in the ethyl side chain could be followed by an intramolecular cyclization onto the pyrimidine ring.

While no specific examples utilizing this compound have been found, the table below illustrates hypothetical reaction pathways for the formation of fused heterocyclic systems based on the known reactivity of similar pyrimidine derivatives.

Table 1: Hypothetical Pathways to Fused Heterocyclic Systems

| Reagent/Reaction Type | Potential Fused System |

|---|---|

| Hydrazine (H₂NNH₂) | Pyrazolo[4,3-d]pyrimidine |

| o-Phenylenediamine | Pyrimido[4,5-b]quinoxaline |

| 2-Aminoethanethiol | Thiazolo[3,2-a]pyrimidinium |

Stereoselective Transformations

The 1-chloroethyl group in this compound contains a stereocenter, which introduces the possibility of stereoselective transformations. The development of synthetic methods that control the stereochemistry at this position would be of significant interest for the preparation of enantiomerically pure compounds.

Stereoselective reactions could involve either the synthesis of the compound itself in a stereocontrolled manner or the selective reaction at the chiral center. For example, asymmetric reduction of a corresponding ketone precursor could provide access to enantiomerically enriched (1-hydroxyethyl)pyrimidine, which could then be converted to the chloro-derivative with retention or inversion of configuration.

Alternatively, nucleophilic substitution at the chiral center of this compound could proceed with stereochemical control, depending on the reaction mechanism (Sₙ1 or Sₙ2) and the nature of the nucleophile and reaction conditions. The use of chiral catalysts or auxiliaries could also be employed to induce stereoselectivity in reactions involving this compound.

As no experimental data for stereoselective transformations of this compound are available, the following table provides a conceptual overview of potential stereoselective approaches.

Table 2: Potential Stereoselective Transformations

| Transformation | Approach | Potential Outcome |

|---|---|---|

| Asymmetric Synthesis | Asymmetric reduction of a precursor ketone | Enantiomerically enriched (R)- or (S)-5-Chloro-2-(1-chloroethyl)pyrimidine |

| Nucleophilic Substitution | Sₙ2 reaction with a chiral nucleophile | Diastereomerically enriched products |

It is important to reiterate that the information presented in these sections is based on general principles of organic chemistry and the known reactivity of related pyrimidine compounds, and not on specific published research for this compound.

Computational and Theoretical Investigations

Quantum Chemical Methodologies

No specific studies utilizing quantum chemical methodologies for 5-Chloro-2-(1-chloroethyl)pyrimidine were found.

No specific DFT studies for this compound were found.

No specific ab initio or semi-empirical calculations for this compound were found.

Molecular Structure and Conformation

No studies detailing the molecular structure and conformation of this compound were found.

No data on the optimized geometries or structural parameters for this compound were found.

No conformational analysis or data on energy minima for this compound were found.

No information regarding the torsional potentials of this compound was found.

Reactivity Prediction and Reaction Mechanism Elucidation

Transition State Characterization

While computational studies exist for structurally related pyrimidine (B1678525) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that information. The detailed theoretical analysis requested by the user has not been published in the accessible scientific literature.

Prediction of Reaction Pathways

The prediction of reaction pathways is a key area of computational chemistry that helps in understanding chemical reactivity and designing synthetic routes. For halogenated pyrimidines like this compound, computational methods can elucidate the mechanisms of reactions such as nucleophilic aromatic substitution.

Theoretical calculations can map the potential energy surface for a given reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which in turn helps predict the most likely reaction products under various conditions. For instance, in reactions involving nucleophiles, calculations can predict whether substitution is more likely to occur at the chlorine atom on the pyrimidine ring or the one on the ethyl side chain. Studies on related compounds like 5-chloro-2,4,6-trifluoropyrimidine (B1583448) have shown that the positions of halogen substituents and the activating effects of the ring nitrogen atoms create a complex reactivity profile, often leading to mixtures of products whose formation can be rationalized through computational models. nih.gov Such computational insights are invaluable for optimizing reaction conditions to favor a desired product.

Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO-LUMO energy gap: η ≈ (ELUMO – EHOMO) / 2. A larger value of η indicates higher stability and lower reactivity. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). arxiv.org A higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions. researchgate.netresearchgate.net

For this compound, DFT calculations would provide the HOMO and LUMO energies, from which these reactivity descriptors could be calculated. This would allow for a quantitative assessment of its stability and electrophilic character, predicting its behavior in chemical reactions. While specific values for this compound are not published, studies on other chlorinated pyrroles and pyrimidines demonstrate the utility of these descriptors in understanding their reactivity and potential toxicity. nih.gov

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO – EHOMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons. |

Theoretical Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

Theoretical calculations, particularly using DFT, have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govresearchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the specific chemical shifts for the aromatic protons on the pyrimidine ring, as well as the protons and carbons of the 1-chloroethyl group. These theoretical predictions are crucial for assigning peaks in an experimental spectrum and confirming the compound's structure. The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C often achievable, especially when considering different molecular conformations. nih.gov

Vibrational Frequencies (IR, Raman)

The prediction of vibrational spectra (Infrared and Raman) is another powerful application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.govnih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. researchgate.netmaterialsciencejournal.org

For this compound, theoretical spectra would show characteristic vibrational modes, including:

C-H stretching and bending modes of the pyrimidine ring.

Ring stretching vibrations.

C-Cl stretching modes for both the ring and the ethyl side chain.

Vibrations associated with the C-N bonds within the ring.

Aliphatic C-H and C-C vibrations of the ethyl group.

These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show good agreement with experimental data and are essential for the definitive assignment of vibrational bands. researchgate.net

Electronic Excitation Energies (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. mdpi.com For aromatic systems like pyrimidines, the most significant electronic transitions are typically π → π* transitions involving the conjugated system.

A TD-DFT calculation for this compound would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic structure of the molecule and interpreting its UV-Vis spectrum.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational quantum chemistry can predict the NLO properties of molecules, guiding the design of new materials. rsc.org The key NLO properties are the molecular polarizability (α) and the first hyperpolarizability (β), which describe how the molecule's dipole moment changes in the presence of an external electric field.

Molecules with large NLO responses often possess a significant charge transfer character. For pyrimidine derivatives, the electron-deficient nature of the ring can be combined with electron-donating or -withdrawing substituents to enhance these properties. nih.gov Quantum chemical calculations, using methods such as DFT or Hartree-Fock (HF), can compute the α and β tensors for this compound. nih.govresearchgate.net These theoretical values would indicate its potential as an NLO material and provide insight into the structure-property relationships that govern its optical response.

| Parameter | Symbol | Description |

| Polarizability | α | The linear response of the molecular dipole moment to an electric field. |

| First Hyperpolarizability | β | The first nonlinear (quadratic) response of the molecular dipole moment to an electric field. |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For "5-Chloro-2-(1-chloroethyl)pyrimidine," ¹H, ¹³C, and 2D NMR techniques collectively offer an unambiguous confirmation of its constitution.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. In a typical deuterated solvent like CDCl₃, the spectrum of "this compound" is expected to show distinct signals corresponding to the pyrimidine (B1678525) ring protons and the 1-chloroethyl side chain.

The two protons on the pyrimidine ring are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The proton at the C4 position is adjacent to the chlorine atom at C5 and a nitrogen atom, while the proton at C6 is flanked by two nitrogen atoms. This difference in electronic environment leads to distinct chemical shifts.

The 1-chloroethyl group gives rise to a quartet and a doublet. The methine proton (-CH(Cl)-) is adjacent to a methyl group (-CH₃), resulting in its signal being split into a quartet. Conversely, the three equivalent protons of the methyl group are coupled to the single methine proton, appearing as a doublet. The downfield shift of the methine proton is attributed to the deshielding effect of the adjacent chlorine atom and the pyrimidine ring.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-4 | ~8.7 | Singlet (s) | N/A |

| Pyrimidine H-6 | ~8.9 | Singlet (s) | N/A |

| -CH(Cl)CH₃ | ~5.3 - 5.5 | Quartet (q) | ~6.8 - 7.2 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For "this compound," six distinct signals are anticipated, corresponding to the four carbon atoms of the pyrimidine ring and the two carbons of the 1-chloroethyl side chain.

The carbons of the pyrimidine ring typically resonate in the aromatic region of the spectrum. The carbon atom C2, bonded to the 1-chloroethyl substituent and two nitrogen atoms, is expected to be significantly downfield. The C5 carbon, directly attached to a chlorine atom, will also experience a notable downfield shift due to the halogen's inductive effect. The methine carbon of the side chain (-CH(Cl)-) is deshielded by the chlorine atom, while the methyl carbon (-CH₃) appears in the upfield aliphatic region.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | ~165 - 170 |

| Pyrimidine C-4 | ~158 - 160 |

| Pyrimidine C-5 | ~130 - 135 |

| Pyrimidine C-6 | ~156 - 158 |

| -CH(Cl)CH₃ | ~50 - 55 |

Note: These are approximate chemical shift ranges based on analogous structures.

To unequivocally assign the proton and carbon signals and confirm the connectivity within the molecule, 2D NMR experiments are employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are spin-spin coupled. For "this compound," a cross-peak would be observed between the methine proton quartet (~5.3-5.5 ppm) and the methyl proton doublet (~1.9-2.1 ppm), confirming the presence of the ethyl fragment. emerypharma.com The pyrimidine protons would not show any COSY correlations as they are isolated singlets.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the pyrimidine proton at ~8.7 ppm would correlate with the carbon signal at ~158-160 ppm (C4), and the methine proton at ~5.3-5.5 ppm would correlate with the carbon at ~50-55 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connection between the 1-chloroethyl side chain and the pyrimidine ring. For example, correlations would be expected between the methine proton of the side chain and the C2 carbon of the pyrimidine ring, as well as between the pyrimidine H-4 proton and the C2, C5, and C6 carbons.

Vibrational Spectroscopy

The FT-IR spectrum of "this compound" is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

C-H Vibrations: Aromatic C-H stretching vibrations from the pyrimidine ring are expected to appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the 1-chloroethyl group will produce bands in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are typically observed in the 1400-1650 cm⁻¹ region. nih.govresearchgate.net These bands are often strong and can be diagnostic for the heterocyclic core.

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of two C-Cl bonds (one on the pyrimidine ring and one on the ethyl side chain) may result in multiple bands in this area.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N / C=C Ring Stretch | 1400 - 1650 | Strong-Medium |

| C-H Bending | 1350 - 1480 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light.

In the Raman spectrum of "this compound," the symmetric vibrations of the pyrimidine ring, often referred to as "ring breathing" modes, are expected to be particularly strong. These typically appear in the 950-1050 cm⁻¹ region. The C-Cl stretching vibrations are also Raman active and would be observed in the 600-800 cm⁻¹ range, confirming the data from the FT-IR spectrum. materialsciencejournal.org Aromatic C-H stretching vibrations are also visible but are generally weaker than in the IR spectrum. The symmetric C-H stretching of the methyl group would also be a prominent feature.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, this technique provides critical information regarding its molecular weight and the connectivity of its atoms through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS can measure mass with extremely high accuracy (typically to within 0.001 atomic mass units), which allows for the unambiguous determination of a chemical formula. sigmaaldrich.com

For this compound, with a molecular formula of C₆H₆Cl₂N₂, HRMS would be used to confirm this composition by providing a highly accurate mass measurement of its molecular ion. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. The enhanced resolution of HRMS instruments also aids in producing detailed fragmentation patterns, which further supports structural identification. sigmaaldrich.com

Table 1: Theoretical HRMS Data for this compound

| Property | Theoretical Value |

|---|---|

| Molecular Formula | C₆H₆Cl₂N₂ |

| Monoisotopic Mass | 176.0010 Da |

| Isotopic Pattern | Due to the presence of two chlorine atoms, the molecular ion peak (M+) would be accompanied by characteristic M+2 and M+4 peaks. The relative intensity of these peaks would be approximately in a 9:6:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

This table is based on theoretical calculations for the specified compound.

Fragmentation Pattern Analysis

In mass spectrometry, after the molecule is ionized, it can undergo fragmentation into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that is unique to the molecular structure. The analysis of this pattern helps to piece together the molecule's structure.

The fragmentation of this compound would be expected to proceed through several predictable pathways based on the strengths of its chemical bonds and the stability of the resulting fragments. The pyrimidine ring itself is relatively stable, while the chloroethyl side chain provides a likely site for initial fragmentation.

Plausible Fragmentation Pathways:

Loss of a Chlorine Radical: A common fragmentation for chlorinated compounds is the cleavage of a C-Cl bond. The molecule could lose a chlorine radical (•Cl) from the ethyl side chain, which is generally more labile than the chlorine attached directly to the aromatic pyrimidine ring.

Cleavage of the Side Chain: The bond between the pyrimidine ring and the chloroethyl group could break, leading to fragments corresponding to the pyrimidine ring and the chloroethyl cation.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is another possible fragmentation pathway, particularly from the chloroethyl side chain.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 176 | [C₆H₆Cl₂N₂]⁺ | Molecular Ion (M⁺) |

| 141 | [C₆H₆ClN₂]⁺ | Loss of •Cl from the side chain |

| 113 | [C₄H₂ClN₂]⁺ | Loss of the •CH(Cl)CH₃ group |

| 63 | [C₂H₄Cl]⁺ | Cleavage yielding the chloroethyl cation |

This table represents a hypothetical fragmentation pattern based on chemical principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a chemical compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores—parts of a molecule that absorb light.

The principal chromophore in this compound is the pyrimidine ring itself. The presence of nitrogen atoms with lone pairs of electrons and the delocalized π-electron system of the aromatic ring allows for specific electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region.

n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The presence of the chlorine substituent on the pyrimidine ring can influence the absorption spectrum. As an electron-withdrawing group, it can cause a shift in the absorption maxima, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range | Characteristics |

|---|---|---|

| π → π* | ~200-280 nm | High molar absorptivity (strong absorption) |

| n → π* | ~270-320 nm | Low molar absorptivity (weak absorption) |

This table provides an estimated range for absorption maxima based on the known spectroscopic behavior of pyrimidine derivatives.

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This would confirm the connectivity of the atoms and provide exact geometric parameters for the molecule.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role in stabilizing the crystal structure.

Halogen Bonding: The chlorine atom attached to the pyrimidine ring is electron-deficient on its outer edge (a "σ-hole") and can act as a Lewis acid, forming an attractive interaction with a Lewis base, such as the lone pair of a nitrogen atom on an adjacent molecule.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···Cl hydrogen bonds can form, where a hydrogen atom attached to a carbon atom interacts with a nitrogen or chlorine atom of a neighboring molecule.

π-π Stacking: The aromatic pyrimidine rings of adjacent molecules can stack on top of each other, engaging in stabilizing π-π interactions.

The interplay of these forces would dictate the final three-dimensional architecture of the crystal.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Analysis of "this compound" Reveals No Publicly Available Crystallographic Data for Hirshfeld Surface Analysis

A thorough investigation into the scientific literature and structural databases has revealed a significant absence of publicly available crystallographic data for the chemical compound This compound . This lack of foundational structural information precludes the possibility of conducting a Hirshfeld surface analysis, a computational method used to analyze intermolecular interactions in a crystal lattice.

Hirshfeld surface analysis is entirely dependent on the availability of a Crystallographic Information File (CIF), which is generated from single-crystal X-ray diffraction experiments. Despite extensive searches for the crystal structure of This compound , no such data could be located in open-access scientific databases or peer-reviewed publications.

Consequently, the generation of an article detailing the advanced spectroscopic characterization and structural analysis, specifically focusing on the Hirshfeld surface analysis as requested, cannot be fulfilled at this time. The creation of data tables and detailed research findings pertinent to the intermolecular contacts and 2D fingerprint plots for this specific compound is not possible without the prerequisite experimental crystallographic studies.

While information exists for other chlorinated pyrimidine derivatives, the strict focus on This compound as per the instructions means that data from related but distinct molecules cannot be substituted to ensure scientific accuracy. The scientific community has not, to date, published the necessary structural elucidation for this particular compound that would enable the requested analysis.

Future Research Perspectives and Challenges

Emerging Synthetic Methodologies for Halogenated Pyrimidines

The synthesis of halogenated pyrimidines is evolving beyond traditional methods, with a focus on efficiency, regioselectivity, and milder reaction conditions. Recent advancements have centered on direct C-H halogenation and the use of novel halogenating agents.

One promising approach involves the use of hypervalent iodine(III) reagents in conjunction with potassium halide salts. rsc.org This method facilitates the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines under ambient, aqueous conditions, offering an environmentally friendly alternative to harsher methods. rsc.org Another green methodology utilizes N-halosuccinimides in ionic liquids as a recyclable medium for the C-5 halogenation of pyrimidine-based nucleosides, proceeding efficiently without a catalyst. elsevierpure.com

For pyridine (B92270) systems, which share electronic similarities with pyrimidines, specially designed phosphine (B1218219) reagents have been developed. nih.gov These reagents enable the halogenation of a wide range of unactivated pyridines in a two-step process involving the formation and subsequent displacement of phosphonium (B103445) salts, a strategy that could be adapted for pyrimidine (B1678525) scaffolds. nih.gov The construction of the pyrimidine ring itself is also a target for innovation, with multicomponent reactions (MCRs) that combine substrates like chalcones, amidines, and urea (B33335) in one-pot processes gaining traction. researchgate.net

Table 1: Comparison of Modern Halogenation Techniques for Heterocycles

| Methodology | Halogen Source | Key Advantages | Typical Substrates |

|---|---|---|---|

| Hypervalent Iodine | Potassium Halides (KX) | Green solvent (water), ambient temperature, high regioselectivity. rsc.org | Pyrazolo[1,5-a]pyrimidines. rsc.org |

| Ionic Liquids | N-halosuccinimides (NXS) | Catalyst-free, recyclable solvent system. elsevierpure.com | Pyrimidine-based nucleosides. elsevierpure.com |

| Designed Phosphines | Halide Nucleophiles | Effective for unactivated rings, viable for late-stage functionalization. nih.gov | Pyridines. nih.gov |

| Direct Halogenation | N-halosuccinimides (NXS) | Direct functionalization, though may require elevated temperatures. rsc.org | Pyrazolo[1,5-a]pyrimidines. rsc.org |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding the intricate mechanisms of pyrimidine synthesis requires sophisticated analytical tools that can capture transient intermediates and reaction kinetics in real time. The development of ultrafast multidimensional NMR spectroscopy has been a significant breakthrough in this area. nih.gov This technique allows for the real-time 2D dynamic analysis of complex organic reactions using unlabeled substrates, making it possible to confirm postulated intermediates and uncover previously undetected species in the formation of alkylpyrimidines. nih.gov

In the realm of photochemistry, ultrafast transient absorption (TA) spectroscopy with high temporal resolution (sub-30-fs) is being used to track the excited-state decay mechanisms of pyrimidine nucleosides. nih.gov This method provides detailed insights into how these molecules dissipate energy after UV light absorption, which is crucial for understanding their photostability. nih.gov For structural characterization, X-ray Photoemission Spectroscopy (XPS) provides experimental data on the inner shell ionization of halogenated pyrimidines, revealing how halogen substitution affects the electronic environment of the carbon and nitrogen atoms within the ring. acs.orgacs.orgnih.gov

Integration of Computational and Experimental Approaches for Reaction Design

The synergy between computational modeling and experimental work is becoming indispensable for designing novel pyrimidine derivatives and optimizing synthetic pathways. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure and properties of halogenated pyrimidines. acs.orgacs.orgnih.gov Theoretical calculations of inner-shell ionization energies show strong agreement with experimental XPS data, providing a detailed description of inductive and resonance effects caused by halogen atoms. acs.orgacs.orgnih.gov This combined approach offers a sound model for understanding the screening of a core hole in the aromatic pyrimidine ring. acs.orgnih.gov

Computational studies also play a critical role in predicting the reactivity and designing synthetic strategies. For instance, DFT calculations have been employed to study the mechanism of pyridine halogenation, indicating a stepwise SNAr pathway where phosphine elimination is the rate-determining step. nih.gov In the design of bioactive molecules, computational techniques like molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations are used to predict the interaction of pyrimidine derivatives with biological targets, guiding the synthesis of more potent and selective compounds. mdpi.comnih.govrsc.org

Table 2: Comparison of Experimental and Theoretical Data for Halogenated Pyrimidines

| Technique | Type of Data | Application in Reaction Design |

|---|---|---|

| X-ray Photoemission Spectroscopy (XPS) | Experimental core-electron binding energies. acs.orgacs.org | Provides empirical data on the electronic effects of substituents. acs.org |

| Density Functional Theory (DFT) | Calculated molecular orbital energies, ionization potentials. acs.orgtandfonline.com | Validates experimental findings and predicts electronic structure and reactivity. acs.orgtandfonline.com |

| Molecular Docking & Dynamics | Predicted binding affinities and interaction modes. mdpi.comnih.gov | Guides the design of derivatives with specific biological targets. mdpi.comnih.gov |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Experimental valence electron binding energies. tandfonline.com | Characterizes shifts in molecular orbitals upon halogenation. tandfonline.com |

Exploration of Novel Chemical Reactivity of 5-Chloro-2-(1-chloroethyl)pyrimidine

The chemical reactivity of this compound is dictated by the two chlorine substituents, which are susceptible to nucleophilic substitution. The chlorine atom at the 5-position on the pyrimidine ring and the chlorine on the 1-chloroethyl side chain offer distinct sites for chemical modification. The relative reactivity of halogens on the pyrimidine ring often follows the order Br > I > Cl, although the differences can be modest. rsc.org

Future research will likely explore selective and sequential substitution reactions. By carefully choosing nucleophiles and controlling reaction conditions, it may be possible to functionalize one position while leaving the other intact. For example, reactions with various amines, thiols, and alkoxides could lead to a diverse library of new derivatives. The lability of a substituent can be influenced by other groups on the ring; for instance, the presence of a methylthio group can sometimes be displaced by strong nucleophiles like cyanide, a reactivity pattern that could be explored in chloro-substituted systems. The synthesis of chloroethyl pyrimidine nucleosides has shown that such structures can serve as platforms for developing compounds with significant biological activity. nih.gov Further investigation into the Suzuki and Sonogashira cross-coupling reactions of halogenated pyrimidines demonstrates their utility as scaffolds for creating more complex, substituted derivatives. rsc.org

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's increasing focus on sustainability is driving the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including pyrimidines. numberanalytics.compowertechjournal.com A primary goal is to replace hazardous solvents and toxic reagents with safer, more environmentally benign alternatives. rasayanjournal.co.in

Key green strategies being implemented for pyrimidine synthesis include:

Microwave-Assisted Synthesis : This technique often leads to shorter reaction times, higher yields, and simplified workup procedures compared to conventional heating. rasayanjournal.co.innih.gov It is considered a sustainable technology for the efficient production of pyrimidine compounds. nih.gov

Solvent-Free and Aqueous Reactions : Conducting reactions in water or without any solvent minimizes the use of volatile organic compounds, reducing environmental impact. rsc.orgpowertechjournal.comresearchgate.net

Multicomponent Reactions (MCRs) : MCRs improve atom economy by combining three or more reactants in a single pot to form a complex product, reducing waste and the number of synthetic steps. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts : The development of recyclable solid acid catalysts, such as K-10 montmorillonite, and biocatalysts offers a sustainable alternative to traditional homogeneous catalysts. powertechjournal.comnih.gov

Alternative Energy Sources : In addition to microwaves, ultrasonic waves are also being employed to promote pyrimidine synthesis, aligning with the principles of energy efficiency. rasayanjournal.co.innih.gov

These approaches not only reduce the environmental footprint of chemical synthesis but also often provide economic benefits through increased efficiency and reduced waste management costs. powertechjournal.comrasayanjournal.co.in

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for halogenated pyrimidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.